(S)-3-aminohexan-1-ol
Overview
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It also includes its appearance (solid, liquid, gas, color, etc.) .
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall process .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties like melting point, boiling point, solubility, reactivity, stability, etc .Scientific Research Applications
Analytical Method Development
A research study by Luisier et al. (2008) developed an analytical method to measure the presence of the cysteine S-conjugate, a precursor of 3-sulfanylhexan-1-ol, in must and wine from Petite Arvine vine. This method employs a stable isotope dilution assay with HPLC-MS detection, demonstrating a correlation between the increase of precursor concentration and the degree of rot in grapes (Luisier et al., 2008).
Synthesis of Aroma Precursors
Jelley et al. (2020) reported a straightforward synthesis of amino acid-derived aroma precursors, 3-S-cysteinylhexan-1-ol and 3-S-glutathionylhexan-1-ol, from commercially available butan-1-ol. This approach includes deuterium labeling, highlighting its relevance in creating precursors for wine aroma (Jelley et al., 2020).
Biomedical Research
In biomedical research, the reaction of 1-aminohexan-2-ol with nitrous acid was studied as a model for the selective cleavage of hydroxylysine-bound glycosyl residues of collagen, an essential aspect in understanding collagen's biochemical properties and potential medical applications (Tang & Williams, 1984).
Mannich Reactions
The condensation of resorcarenes with various amino alcohols, including 6-aminohexan-1-ol, was studied to understand the formation of different compounds, such as tetrabenzoxazines, contributing to advancements in organic chemistry (Schmidt et al., 2000).
Oligonucleotide Synthesis
A new controlled-pore glass (CPG) support for the synthesis of oligonucleotides bearing a 3'-aminohexyl tail was described by Petrie et al. (1992), demonstrating its use in modifying oligodeoxynucleotides for potential applications in genetic research and therapy (Petrie et al., 1992).
Impact on Wine Aroma
The impact of lactic acid bacteria, specifically Lactobacillus plantarum, on the production of 3-sulfanylhexan-1-ol (3SH), a key contributor to the fruity notes of wine, was investigated by Takase et al. (2018). This study provides insights into the biotransformation of thiol precursors in winemaking (Takase et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-aminohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-2-3-6(7)4-5-8/h6,8H,2-5,7H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOKDOZIDBMHOK-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453702 | |
Record name | (S)-3-aminohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-aminohexan-1-ol | |
CAS RN |
64197-80-4 | |
Record name | (S)-3-aminohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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